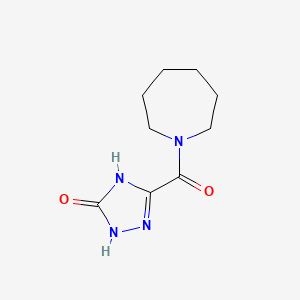

3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

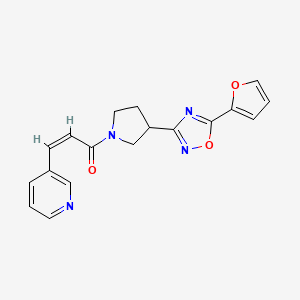

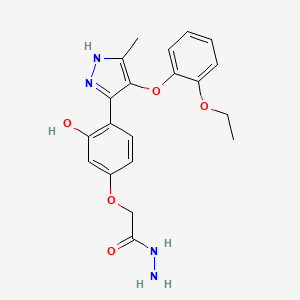

The compound “3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Azepanes are known to participate in various reactions, including substitutions and ring-opening reactions . Triazoles are also reactive and can undergo reactions such as nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique

Synthesis and Material Applications

Green Synthesis Approaches : Research has highlighted environmentally friendly synthesis methods for triazole derivatives, showcasing the significance of such compounds in various scientific fields. A notable study by Singh et al. (2013) introduced novel protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system under mild conditions, emphasizing the high atom economy and low environmental impact of these methods. This research underscores the utility of triazole compounds in biological and industrial applications, demonstrating their synthesis through green chemistry principles (Harjinder Singh, J. Sindhu, J. Khurana, 2013).

Ionic Liquids Development : Azepane, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room-temperature ionic liquids. This transformation of azepane into tertiary amines and subsequently into quaternary azepanium salts presents a method to mitigate disposal issues related to its production in the polyamide industry. The study by Belhocine et al. (2011) illustrates the potential of azepanium ionic liquids as environmentally friendly alternatives to traditional electrolytes, highlighting their broad liquid temperature ranges and promising applications in green chemistry (T. Belhocine et al., 2011).

Energetic Materials Synthesis : Another facet of research on triazole derivatives involves the development of high-density energetic materials. Salts of trinitromethyl-substituted triazoles have been identified as a new class of energetic compounds with applications in explosives. Thottempudi and Shreeve (2011) characterized these compounds, highlighting their high density, moderate to good thermal stability, and excellent detonation properties. Such studies contribute to the advancement of materials science, particularly in designing safer and more efficient energetic materials (Venugopal Thottempudi, J. Shreeve, 2011).

Mécanisme D'action

The mechanism of action would depend on the application of this compound. Without specific context or studies, it’s difficult to predict its mechanism of action.

Safety and Hazards

Propriétés

IUPAC Name |

3-(azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c14-8(7-10-9(15)12-11-7)13-5-3-1-2-4-6-13/h1-6H2,(H2,10,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKDCRHZVSWNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NNC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)